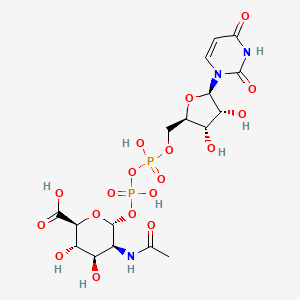

Udp-N-acetyl-D-mannosaminuronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

UDP-N-acetyl-alpha-D-mannosaminouronic acid is a UDP-N-acetyl-D-mannosaminouronate in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate acid of an UDP-N-acetyl-alpha-D-mannosaminouronate(3-).

Wissenschaftliche Forschungsanwendungen

Structural Insights and Enzymatic Functions

Crystal Structure Analysis

The crystal structure of UDP-N-acetyl-D-mannosamine dehydrogenase (UDP-d-ManNAcDH) from Pyrococcus horikoshii OT3 provides insights into the enzymatic conversion of UDP-N-acetyl-D-mannosamine (UDP-d-ManNAc) to UDP-d-ManNAcA. This analysis revealed the enzyme's folding into three distinct domains—nucleotide binding domain (NBD), substrate binding domain (SBD), and oligomerization domain (OD)—highlighting the structural features responsible for its catalytic action and thermostability (Pampa et al., 2014).

Enzyme Activity and Inhibition

A detailed study of the Staphylococcus aureus UDP-N-acetyl-mannosamine dehydrogenase Cap5O, involved in capsular polysaccharide biosynthesis, underscored the enzyme's crucial role in producing serotype 5 capsular polysaccharide. This research illuminated the enzyme's catalytic mechanism and identified potential targets for inhibiting its activity, thereby offering avenues for therapeutic interventions against bacterial infections (Gruszczyk et al., 2011).

Applications in Bacterial Cell Wall Biosynthesis

Understanding Exopolysaccharide Production

Analysis of nucleotide diphosphate sugar dehydrogenases, including UDP-d-ManNAcDH, elucidates their roles in converting UDP-N-acetyl-mannosamine to UDP-d-ManNAcA. This process is vital for the production of essential building blocks for exopolysaccharides found in organisms like Pseudomonas aeruginosa and Staphylococcus aureus. Understanding these enzymatic pathways is crucial for developing strategies to disrupt bacterial biofilm formation and virulence (Freas et al., 2016).

Role in Bacterial Virulence Factors

The biochemical characterization of enzymes involved in the biosynthesis of complex sugars, like UDP-d-ManNAcA, provides insights into how bacteria produce virulence factors, such as lipopolysaccharides and capsular polysaccharides. These factors are key to bacterial evasion of host immune responses. Research in this domain not only advances our understanding of bacterial pathogenesis but also opens up new possibilities for designing antimicrobial agents that target these biosynthetic pathways (Westman et al., 2007).

Eigenschaften

Produktname |

Udp-N-acetyl-D-mannosaminuronic acid |

|---|---|

Molekularformel |

C17H25N3O18P2 |

Molekulargewicht |

621.3 g/mol |

IUPAC-Name |

(2S,3S,4R,5S,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10-,11+,12-,13+,14-,16-/m1/s1 |

InChI-Schlüssel |

DZOGQXKQLXAPND-XHUKORKBSA-N |

Isomerische SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

Kanonische SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O |

Synonyme |

UDP-ManNAcA UDP-N-acetyl-D-mannosaminuronic acid UDP-N-acetylmannosaminuronic acid uridine diphosphate N-acetyl-D-mannosaminuronic acid |

Herkunft des Produkts |

United States |

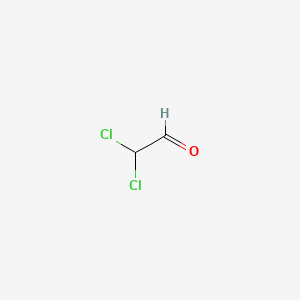

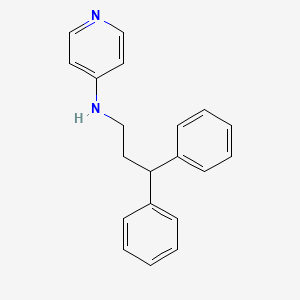

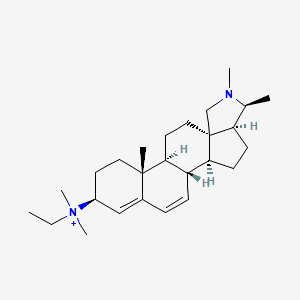

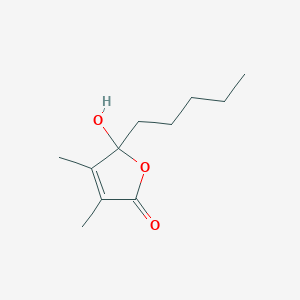

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1201466.png)

![(1R,6S,13R)-16,17-Dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1201480.png)